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Compound of Interest

Compound Name: N-dodecyl-pSar25

Cat. No.: B15591769

For researchers, scientists, and drug development professionals, the choice of lipid
nanoparticle (LNP) components is critical for the successful delivery of mMRNA therapeutics.
While polyethylene glycol (PEG) conjugated lipids have been the gold standard for providing
stability and shielding LNPs from the immune system, concerns over PEG immunogenicity
have spurred the development of alternatives. This guide provides a detailed comparison of N-
dodecyl-pSar25, a polysarcosine-based lipid, and traditional PEGylated lipids for mRNA
delivery, supported by experimental data and detailed protocols.

Executive Summary

N-dodecyl-pSar25 (polysarcosine with 25 repeating units and a dodecyl lipid anchor) is
emerging as a promising alternative to PEGylated lipids in LNP formulations for mRNA delivery.
Studies have shown that substituting PEG lipids with N-dodecyl-pSar25 can maintain or even
enhance mRNA delivery efficiency both in vitro and in vivo.[1][2][3] Notably, pSar-LNPs have
demonstrated a comparable or, in some cases, improved safety profile, with similar or reduced
induction of inflammatory cytokines compared to their PEGylated counterparts.[1][4][5] This
makes N-dodecyl-pSar25 a compelling candidate for next-generation mRNA delivery
platforms, potentially mitigating the "PEG dilemma" of immunogenicity that can lead to
accelerated blood clearance and reduced efficacy upon repeated administration.[2][5]

Performance Comparison: N-dodecyl-pSar25 vs.
PEGylated Lipids
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The following tables summarize the quantitative data from comparative studies on LNPs
formulated with N-dodecyl-pSar25 (specifically DMG-pSar25, which shares a similar lipid
backbone with the commonly used DMG-PEG2000) and PEGylated lipids.

Table 1: Physicochemical Properties

N-dodecyl- PEGylated PEGylated
Reference
Parameter pSar25 LNP LNP (DMG- LNP (ALC- . .
lonizable Lipid
(DMG-pSar25) PEG2000) 0159)
Hydrodynamic
] ~100 nm ~85 nm ~85 nm ALC-0315[6]
Diameter (nm)
~90 nm ~80 nm - SM-102[6]
Polydispersity
~0.15 ~0.1 ~0.1 ALC-0315[6]
Index (PDI)
~0.12 ~0.1 - SM-102[6]
MRNA
_ ALC-0315 & SM-
Encapsulation 80-90% >90% >90%
. 102[1][6]
Efficiency (%)

Zeta Potential

V) Slightly negative Slightly negative Slightly negative ALC-0315[1]
m

Slightly positive Slightly positive - SM-102[1]

Table 2: In Vitro Transfection Efficiency (Relative
Luminescence Intensity)
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N-dodecyl-pSar25 LNP

Cell Line (DMG-pSar25) vs. PEG- Reference lonizable Lipid
LNP
C2C12 (Mouse myoblast) Enhanced ALC-0315[1]
Comparable SM-102[1]
Hep3B (Human liver
) Enhanced ALC-0315[1]
carcinoma)
Comparable SM-102[1]

N-dodecyl-pSar25 PEGylated LNP Reference
Parameter . ..
LNP (DMG-pSar25) (ALC-0159) lonizable Lipid
Total Flux
(photons/second) 6h >5-fold higher Baseline ALC-0315[1]
post-IM injection
Total Flux
(photons/second) 6h Similar Baseline SM-102[1]

post-IM injection

Table 4: In Vivo Immunogenicity (Cytokine/Chemokine

Fold Change vs. PBS)

. . N-dodecyl-pSar25 LNP PEGylated LNP (DMG-
Cytokine/Chemokine
(DMG-pSar25) PEG2000/ALC-0159)
CXCL10 ~5-fold increase ~5-fold increase[1]
Overall Profile (32 analytes) Similar expression profiles Similar expression profiles[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication
and further investigation.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10957522/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10957522/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10957522/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10957522/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10957522/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10957522/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10957522/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10957522/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

LNP Formulation via Microfluidics

This protocol describes the preparation of MRNA-LNPs using a microfluidic mixing device.

Materials:

lonizable lipid (e.g., SM-102 or ALC-0315) in ethanol

o DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol
» Cholesterol in ethanol

» N-dodecyl-pSar25 or PEGylated lipid in ethanol

e mMRNA in 10 mM citrate buffer (pH 3.0)

« 1x PBS (pH 7.4)

» Microfluidic mixing device (e.g., NanoAssemblr)

e Dialysis cassettes (10 kDa MWCO)

Procedure:

o Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 of
ionizable lipid:DSPC:cholesterol:pSar/PEG-Ilipid).

o Dilute the mRNA in 10 mM citrate buffer to the desired concentration.

o Set up the microfluidic device with a total flow rate of 12 mL/min and a flow rate ratio of 3:1
(aqueous:organic).

o Load the lipid solution and the mRNA solution into separate syringes and place them on the
syringe pumps of the microfluidic device.

« Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly
of the LNPs.

o Collect the resulting LNP dispersion.
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» Dialyze the LNP suspension against 1x PBS at 4°C for at least 6 hours, with at least two
buffer changes, to remove ethanol and raise the pH.

« Sterile-filter the final LNP formulation through a 0.22 pm filter.

Physicochemical Characterization

Particle Size and Polydispersity Index (PDI):

 Dilute the LNP formulation in 1x PBS.

o Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
MRNA Encapsulation Efficiency (RiboGreen Assay):

» Prepare two sets of LNP dilutions in TE buffer.

» To one set, add Triton X-100 to a final concentration of 1% to lyse the LNPs and release all
MRNA (total MRNA). The other set will measure the unencapsulated mRNA.

e Add the RiboGreen reagent to both sets.
o Measure the fluorescence intensity (excitation ~480 nm, emission ~520 nm).

o Calculate the encapsulation efficiency using the following formula: EE (%) = (Total mMRNA
fluorescence - Unencapsulated mRNA fluorescence) / Total mRNA fluorescence * 100

In Vivo Transfection Efficiency in Mice

This protocol outlines the assessment of MRNA expression in vivo using a luciferase reporter
gene.

Materials:
« MRNA-LNPs encoding Firefly Luciferase
» 6-8 week old C57BL/6 mice

¢ D-luciferin potassium salt
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e In Vivo Imaging System (IVIS)
Procedure:

o Administer a defined dose of MRNA-LNPs (e.g., 0.06 ug of mRNA) to the mice via
intramuscular (IM) injection into the flank.

o At a predetermined time point (e.g., 6 hours post-injection), administer D-luciferin (150
mg/kg) via intraperitoneal injection.

o Anesthetize the mice.

» Image the mice using an IVIS to detect bioluminescence.

Quantify the total flux (photons/second) in the region of interest.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key steps in mMRNA
delivery by LNPs.

Cellular Uptake and Endosomal Escape Pathway

Extracellular Space
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Caption: Cellular uptake and endosomal escape of mMRNA-LNPs.

Experimental Workflow for LNP Performance Evaluation
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Formulation & Characterization
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Caption: Experimental workflow for comparing LNP performance.

Conclusion

The replacement of PEGylated lipids with N-dodecyl-pSar25 in LNP formulations represents a
significant advancement in mMRNA delivery technology. The available data suggests that pSar-
LNPs can achieve comparable or even superior transfection efficiency to PEG-LNPs,
particularly with certain ionizable lipids like ALC-0315.[1] Furthermore, the similar
immunogenicity profiles indicate that pSar-LNPs may offer a safer alternative, mitigating the
risk of anti-PEG antibody formation.[1][4] For researchers and developers in the field of mRNA
therapeutics, N-dodecyl-pSar25 and other polysarcosine-based lipids warrant serious
consideration as a next-generation stealth agent to enhance the safety and efficacy of LNP-
based medicines. Further studies are encouraged to explore the full potential of this promising
alternative across various therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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